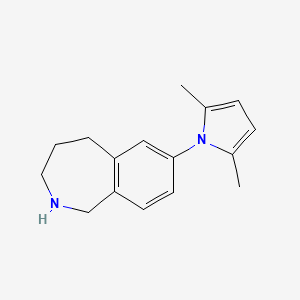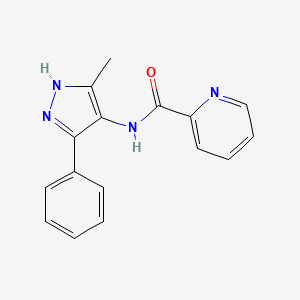
7-Amino-N,N,8,9-tetramethyl-3H-phenothiazin-3-iminium hydrogen sulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El sulfato ácido de 7-amino-N,N,8,9-tetrametil-3H-fenotiazin-3-imínio es un complejo compuesto orgánico con una estructura única. Pertenece a la clase de compuestos de fenotiazina, que son conocidos por sus diversas aplicaciones en varios campos, incluyendo la medicina, la química y la industria. Este compuesto se caracteriza por su estructura de ion iminio y la presencia de múltiples grupos metilo, que contribuyen a sus distintas propiedades químicas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del sulfato ácido de 7-amino-N,N,8,9-tetrametil-3H-fenotiazin-3-imínio típicamente implica reacciones orgánicas de varios pasos. Un método común incluye los siguientes pasos:
Formación del núcleo de fenotiazina: El paso inicial implica la síntesis del núcleo de fenotiazina a través de una reacción de ciclización de precursores apropiados.
Introducción de grupos amino y metilo: Los pasos posteriores implican la introducción de grupos amino y metilo a través de reacciones de sustitución. Esto se puede lograr utilizando reactivos como yoduro de metilo y amoníaco en condiciones controladas.
Formación del ion iminio: El paso final implica la formación del ion iminio tratando el compuesto intermedio con un agente oxidante, como el peróxido de hidrógeno, en presencia de un ácido como el ácido sulfúrico.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares, pero a mayor escala. El proceso se optimiza para el rendimiento y la pureza, a menudo involucrando reactores de flujo continuo y técnicas avanzadas de purificación, como la cristalización y la cromatografía.
Análisis De Reacciones Químicas
Tipos de reacciones
El sulfato ácido de 7-amino-N,N,8,9-tetrametil-3H-fenotiazin-3-imínio experimenta varios tipos de reacciones químicas, incluyendo:
Oxidación: El compuesto se puede oxidar para formar diferentes derivados, dependiendo del agente oxidante y las condiciones utilizadas.
Reducción: Las reacciones de reducción pueden convertir el ion iminio de nuevo a su amina correspondiente.
Sustitución: El compuesto puede sufrir reacciones de sustitución, donde uno o más de sus grupos funcionales son reemplazados por otros grupos.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.
Reducción: Los agentes reductores como el borohidruro de sodio y el hidruro de aluminio y litio se utilizan a menudo.
Sustitución: Se utilizan reactivos como haluros de alquilo y aminas para reacciones de sustitución.
Productos principales formados
Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir varios derivados oxidados, mientras que la reducción puede producir derivados de amina.
Aplicaciones Científicas De Investigación
El sulfato ácido de 7-amino-N,N,8,9-tetrametil-3H-fenotiazin-3-imínio tiene una amplia gama de aplicaciones de investigación científica:
Química: Se utiliza como reactivo en síntesis orgánica y como catalizador en ciertas reacciones.
Biología: El compuesto se estudia por sus potenciales actividades biológicas, incluyendo propiedades antimicrobianas y anticancerígenas.
Medicina: La investigación está en curso para explorar su potencial como agente terapéutico para diversas enfermedades.
Industria: Se utiliza en la producción de tintes, pigmentos y otros productos químicos industriales.
Mecanismo De Acción
El mecanismo de acción del sulfato ácido de 7-amino-N,N,8,9-tetrametil-3H-fenotiazin-3-imínio implica su interacción con objetivos moleculares y vías específicas. La estructura de ion iminio le permite interactuar con sitios nucleofílicos en moléculas biológicas, lo que lleva a varios efectos bioquímicos. Los objetivos moleculares y las vías exactas involucradas aún están bajo investigación, pero se cree que afecta los procesos celulares como la replicación del ADN y la síntesis de proteínas.
Comparación Con Compuestos Similares
Compuestos similares
3-Imino-3H-fenotiazin-7-amina: Este compuesto comparte un núcleo de fenotiazina similar, pero carece de los múltiples grupos metilo y la estructura de ion iminio.
7-Amino-9-sulfo-3H-fenotiazin-3-imínio: Este compuesto tiene un grupo ácido sulfónico en lugar del grupo sulfato ácido.
Unicidad
El sulfato ácido de 7-amino-N,N,8,9-tetrametil-3H-fenotiazin-3-imínio es único debido a su combinación específica de grupos funcionales, que confieren distintas propiedades químicas y biológicas. La presencia de múltiples grupos metilo y la estructura de ion iminio lo diferencian de otros derivados de fenotiazina, lo que lo convierte en un compuesto valioso para diversas aplicaciones.
Propiedades
Número CAS |
479410-72-5 |
|---|---|
Fórmula molecular |
C16H19N3O4S2 |
Peso molecular |
381.5 g/mol |
Nombre IUPAC |
(7-amino-8,9-dimethylphenothiazin-3-ylidene)-dimethylazanium;hydrogen sulfate |
InChI |
InChI=1S/C16H17N3S.H2O4S/c1-9-10(2)16-15(8-12(9)17)20-14-7-11(19(3)4)5-6-13(14)18-16;1-5(2,3)4/h5-8,17H,1-4H3;(H2,1,2,3,4) |
Clave InChI |
SQMNSPZDQQIZKR-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C2=C(C=C1N)SC3=CC(=[N+](C)C)C=CC3=N2)C.OS(=O)(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Acetamide,N-cyclohexyl-2-[(8-methyl-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-](/img/structure/B12591071.png)
![3-{(1R,2R)-2-[2-(Dimethylamino)ethyl]cyclohexyl}phenol](/img/structure/B12591082.png)
![1-{6-[(Acridine-9-carbonyl)oxy]hexyl}pyridin-1-ium chloride](/img/structure/B12591096.png)

![2-{1-[3-(Trifluoromethyl)phenyl]pentylidene}hydrazine-1-carbothioamide](/img/structure/B12591118.png)

![Trispiro[3.0.0.3~6~.2~5~.2~4~]tridecan-11-one](/img/structure/B12591124.png)
![Ethanone, 1-[2-(2-ethoxyethoxy)-3,6-dihydroxyphenyl]-](/img/structure/B12591125.png)
![4-[1,1-Bis(4-hydroxyphenyl)ethyl]phenyl prop-2-enoate](/img/structure/B12591129.png)
![2-(4-Chlorophenyl)-7-methylpyrrolo[1,2-b]pyridazine](/img/structure/B12591137.png)

![Lithium, [[bis(1-methylethyl)phosphino]methyl]-](/img/structure/B12591145.png)

![Bicyclo[2.2.1]hept-5-en-2-yl naphthalene-2-carboxylate](/img/structure/B12591150.png)
